2-(2,4-dimethylanilino)-1,3-thiazol-4-one
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Overview
Description
2-(2,4-Dimethylanilino)-1,3-thiazol-4-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylanilino group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylanilino)-1,3-thiazol-4-one typically involves the reaction of 2,4-dimethylaniline with a thiazole precursor. One common method is the cyclization of 2,4-dimethylaniline with α-haloketones in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The key steps include:
Preparation of 2,4-dimethylaniline: This can be synthesized by the reduction of 2,4-dimethylnitrobenzene using hydrogen in the presence of a nickel catalyst.
Cyclization Reaction: The prepared 2,4-dimethylaniline is then reacted with a thiazole precursor under controlled conditions to form the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) for halogenation; nitric acid for nitration.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethylanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: A precursor in the synthesis of 2-(2,4-dimethylanilino)-1,3-thiazol-4-one, used in the production of dyes and pesticides.
N,N-Dimethylaniline: Another related compound used in the synthesis of dyes and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the 2,4-dimethylanilino group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBYTRMOVMPLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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